Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-
Overview
Description
“Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-” is an organic compound. It is also known as “{[1-(bromomethyl)cyclopropyl]methyl}benzene” with a CAS Number of 863506-85-8 . The molecular weight of this compound is 225.13 .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-” is characterized by a benzene ring attached to a bromomethyl cyclopropyl group . The InChI code for this compound is 1S/C11H13Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 .Physical and Chemical Properties Analysis
“Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-” has a molecular weight of 225.13 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Scientific Research Applications
1. Crystallography and Molecular Structure
The study of similar compounds, such as 5-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione, involves analyzing the dihedral angles and deviations in molecular structures, which can be crucial in understanding the physical and chemical properties of related compounds (Srinivasan et al., 2013).
2. Synthetic Organic Chemistry
The compound is relevant in synthetic organic chemistry, as demonstrated in research like the divergent synthesis of 2-C-branched pyranosides and oxepines from gem-dibromocyclopropyl carbohydrates (Moore et al., 2014). This highlights its utility in creating diverse organic structures.
3. Radiopharmaceuticals and Labeling Agents
In radiopharmaceuticals, similar molecules like 1‐[18F]fluoromethyl‐4‐methyl‐benzene are synthesized for potential use as bifunctional labeling agents, indicating the role of such compounds in medical imaging (Namolingam et al., 2001).
4. Polymerization and Material Science
Compounds with cyclopropyl and fluorophenyl groups are investigated for their photoinitiated cationic polymerization, contributing to the field of polymer science and material engineering (Al-Doaiss et al., 2005).
5. Medicinal Chemistry
Though the specific compound is not directly linked to medicinal chemistry, related compounds like ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate have been studied for their potential in drug design (Pan et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of biologically active compounds .
Mode of Action
It’s worth noting that bromomethyl cyclopropane derivatives have been synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (brcn) in the presence of et 3 n .
Biochemical Pathways
The cyclopropyl group is influential in biological systems , for example, as antibacterial in many herbal compounds, in antiviral and some enzyme inhibition activities .
Action Environment
The synthesis of similar compounds has been achieved under specific conditions .
Properties
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZUZYMXZMDHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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